molecular formula C17H22N2 B1266558 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline CAS No. 5339-30-0

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline

Cat. No.: B1266558
CAS No.: 5339-30-0
M. Wt: 254.37 g/mol
InChI Key: IHUCOFCWZZXKSE-UHFFFAOYSA-N
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Description

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline is an organic compound with the molecular formula C17H22N2 It is a derivative of aniline, characterized by the presence of amino groups and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylaniline and 4-amino-2,5-dimethylbenzyl chloride.

    Reaction: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Conditions: The reaction is typically conducted in an organic solvent such as ethanol or dimethylformamide at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

    Binding: The amino groups facilitate binding to target molecules through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,5-dimethylphenol: Similar structure but with a hydroxyl group instead of an additional amino group.

    2,5-Dimethylaniline: Lacks the benzyl substitution, making it less complex.

    4-Amino-2,5-dimethylbenzyl chloride: Precursor in the synthesis of the target compound.

Properties

IUPAC Name

4-[(4-amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8H,9,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUCOFCWZZXKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)CC2=C(C=C(C(=C2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277684
Record name 4,4'-Methylenebis(2,5-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5339-30-0
Record name 4,4′-Methylenebis[2,5-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5339-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3499
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2, 4,4'-methylenedi-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Methylenebis(2,5-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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